molecular formula C12H19N3O4S B14184843 N-(2-Aminoethyl)-4-(ethylsulfamoyl)-2-methoxybenzamide CAS No. 919772-31-9

N-(2-Aminoethyl)-4-(ethylsulfamoyl)-2-methoxybenzamide

Cat. No.: B14184843
CAS No.: 919772-31-9
M. Wt: 301.36 g/mol
InChI Key: CXFVDYMXRGQIIT-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes an aminoethyl group, an ethylsulfamoyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-(ethylsulfamoyl)-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with ethylamine to produce N-ethyl-2-methoxybenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-(ethylsulfamoyl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield N-(2-oxoethyl)-4-(ethylsulfamoyl)-2-methoxybenzamide, while substitution of the methoxy group could produce N-(2-aminoethyl)-4-(ethylsulfamoyl)-2-hydroxybenzamide .

Scientific Research Applications

N-(2-Aminoethyl)-4-(ethylsulfamoyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-(ethylsulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the ethylsulfamoyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)methacrylamide Hydrochloride: Similar in structure but with a methacrylamide group instead of a methoxybenzamide group.

    N-(2-Aminoethyl)-2-imidazolidone: Contains an imidazolidone ring instead of a benzamide group.

Uniqueness

N-(2-Aminoethyl)-4-(ethylsulfamoyl)-2-methoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

919772-31-9

Molecular Formula

C12H19N3O4S

Molecular Weight

301.36 g/mol

IUPAC Name

N-(2-aminoethyl)-4-(ethylsulfamoyl)-2-methoxybenzamide

InChI

InChI=1S/C12H19N3O4S/c1-3-15-20(17,18)9-4-5-10(11(8-9)19-2)12(16)14-7-6-13/h4-5,8,15H,3,6-7,13H2,1-2H3,(H,14,16)

InChI Key

CXFVDYMXRGQIIT-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)C(=O)NCCN)OC

Origin of Product

United States

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